molecular formula C18H17NO2 B2836379 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline CAS No. 861206-46-4

3-[(3-Methoxybenzyl)oxy]-2-methylquinoline

Cat. No. B2836379
CAS RN: 861206-46-4
M. Wt: 279.339
InChI Key: NJLNYZZYHBAOGR-UHFFFAOYSA-N
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Description

The compound “3-[(3-Methoxybenzyl)oxy]-2-methylquinoline” likely belongs to a class of organic compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key . For example, the SMILES string for a similar compound, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine”, is COC1=CC=CC(COCC2CNCC2)=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), and other characteristics. For instance, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine” is a solid .

Scientific Research Applications

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, one study discusses an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is mild, practical, selective, and yields high results, with the N-O bond acting as an internal oxidant. The study demonstrates the versatility of methoxybenzyl-substituted quinolines in synthesizing valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (S. Rakshit, et al., 2011).

Material Science and Coordination Chemistry

In material science and coordination chemistry, research on Ni(II) complexes formed from quinazoline-type ligands (which share structural similarities with 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline) has been conducted. These complexes have been synthesized and characterized, showing potential in spectroscopic, electrochemical, thermal, and antimicrobial studies. The study reveals the diverse geometric features of these complexes and their potential applications in material science (Lan‐Qin Chai, et al., 2017).

Pharmaceutical and Biomedical Research

In pharmaceutical and biomedical research, the synthesis and evaluation of beta-adrenergic activity and platelet antiaggregatory activity of a positional isomer of trimetoquinol highlight the significance of methoxybenzyl substitutions. The study indicates both qualitative and quantitative differences in biological activity resulting from changes in the position of methoxy groups on the benzyl substituent, demonstrating the compound's potential in therapeutic applications (D. Miller, et al., 1980).

Corrosion Inhibition

A study on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution showcases the potential of methoxybenzyl-substituted quinolines in industrial applications. The research finds that these compounds act as effective corrosion inhibitors, emphasizing the importance of chemical structure in their inhibitory efficiency (Ghulamullah Khan, et al., 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, the SDS for “3-Methoxybenzyl chloride” indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNYZZYHBAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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